molecular formula C6H10F3N B1646307 1-(2,2,2-Trifluoroethyl)pyrrolidine CAS No. 1378304-83-6

1-(2,2,2-Trifluoroethyl)pyrrolidine

Cat. No.: B1646307
CAS No.: 1378304-83-6
M. Wt: 153.15 g/mol
InChI Key: AWBHBKLZORKFQZ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidine is an organic compound with the molecular formula C6H10F3N It is characterized by the presence of a pyrrolidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The general reaction scheme is as follows:

Pyrrolidine+2,2,2-Trifluoroethyl bromideThis compound+KBr\text{Pyrrolidine} + \text{2,2,2-Trifluoroethyl bromide} \rightarrow \text{this compound} + \text{KBr} Pyrrolidine+2,2,2-Trifluoroethyl bromide→this compound+KBr

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer fluorine atoms.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)pyrrolidine can be compared with other trifluoroethyl-substituted compounds and pyrrolidine derivatives:

    1-(2,2,2-Trifluoroethyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine, leading to different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)morpholine: Contains a morpholine ring, which can affect its reactivity and applications.

    1-(2,2,2-Trifluoroethyl)azetidine:

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBHBKLZORKFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378304-83-6
Record name 1-(2,2,2-Trifluoroethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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